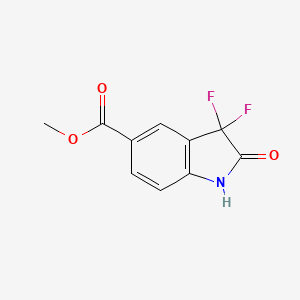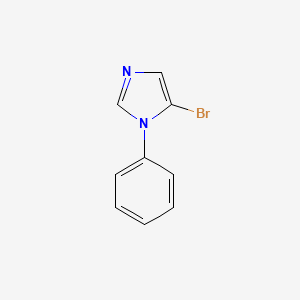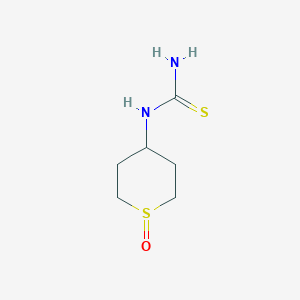
Methyl 3,3-difluoro-2-oxoindoline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3-difluoro-2-oxoindoline-5-carboxylate is a chemical compound with the molecular formula C10H7F2NO3 and a molecular weight of 227.16 g/mol It is a derivative of indoline, a bicyclic heterocycle, and contains both fluorine and carbonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3-difluoro-2-oxoindoline-5-carboxylate can be achieved through several methods. One common approach involves the reaction of 3,3-difluoro-2-oxoindoline with methyl chloroformate under basic conditions . The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Another method involves the use of sodium formaldehyde sulfoxylate in an aqueous solution of N,N-dimethylformamide and water. This method employs intramolecular radical cyclization to yield the final product in moderate to good yields (53% to 72%) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The choice of reagents, solvents, and reaction conditions would be tailored to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-difluoro-2-oxoindoline-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted indoline derivatives, while reduction and oxidation reactions can produce alcohols and carboxylic acids, respectively.
Scientific Research Applications
Methyl 3,3-difluoro-2-oxoindoline-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3,3-difluoro-2-oxoindoline-5-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-2-oxoindoline: Lacks the carboxylate group, making it less versatile in certain synthetic applications.
Methyl 2-oxoindoline-5-carboxylate: Lacks the fluorine atoms, which can affect its reactivity and biological activity.
3-Fluoro-2-oxoindoline-5-carboxylate: Contains only one fluorine atom, leading to different chemical properties and reactivity.
Uniqueness
Methyl 3,3-difluoro-2-oxoindoline-5-carboxylate is unique due to the presence of both fluorine atoms and the carboxylate group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H7F2NO3 |
|---|---|
Molecular Weight |
227.16 g/mol |
IUPAC Name |
methyl 3,3-difluoro-2-oxo-1H-indole-5-carboxylate |
InChI |
InChI=1S/C10H7F2NO3/c1-16-8(14)5-2-3-7-6(4-5)10(11,12)9(15)13-7/h2-4H,1H3,(H,13,15) |
InChI Key |
KXNHGOTZIPFHMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)C2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-methyl-N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate](/img/structure/B13022818.png)

![3-Methylbenzo[d]isothiazol-4-ol](/img/structure/B13022845.png)

![6,6-Difluoro-1-azaspiro[3.3]heptan-2-one](/img/structure/B13022849.png)

![2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B13022853.png)
![8-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13022857.png)
![(1S,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13022863.png)


![2-Chloro-6-iodo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13022878.png)
